BPR1K871 -

BPR1K871

Catalog Number: EVT-1534361
CAS Number:
Molecular Formula: C25H28ClN7O2S
Molecular Weight: 526.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Source and Classification

The compound was first reported in scientific literature in 2016, where it was identified through rational design and synthesis aimed at inhibiting key kinases associated with tumor growth and survival . BPR1K871 is classified under small molecule inhibitors, specifically targeting multiple kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of BPR1K871 has undergone several optimization routes to enhance yield and reduce impurities. The most notable methods include:

  • Route A: Initial synthetic route that proved inefficient due to high impurity levels.
  • Route B1: Improved upon Route A by simplifying purification steps but still required further optimization.
  • Route B3: The latest and most efficient method, which eliminated hazardous reagents and reduced the number of steps from the original synthesis. This route achieved a yield of 16.5% over six steps with high purity (97.8%) using liquid-liquid continuous extraction techniques .

The final synthesis involves key steps such as chlorination using phosphorus oxychloride to minimize impurities, followed by the formation of the urea bond in a highly soluble salt form, facilitating easier product isolation.

Molecular Structure Analysis

Structure and Data

BPR1K871 has a complex molecular structure characterized by its quinazoline core. The molecular formula is C26H30N4OC_{26}H_{30}N_{4}O with a molecular weight of approximately 426.55 g/mol. The structure includes:

  • A quinazoline ring system.
  • Substituents at the 6- and 7-positions critical for its kinase inhibition activity.
  • A thiazoline side chain that enhances solubility and bioavailability.

The structural details are crucial for understanding its mechanism of action and interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

BPR1K871 undergoes various chemical reactions during its synthesis, including:

  • Chlorination: The introduction of chlorine atoms at specific positions on the quinazoline ring is essential for subsequent reactions.
  • Urea Bond Formation: This reaction is critical for establishing the final active structure of BPR1K871.
Mechanism of Action

Process and Data

BPR1K871 functions primarily as a dual inhibitor of FLT3 (Fms-like tyrosine kinase 3) and Aurora Kinase A. Its mechanism involves:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of these kinases, BPR1K871 disrupts their activity, leading to decreased cell proliferation in cancer cells.
  • Cell Signaling Modulation: The compound alters signaling pathways that promote tumor growth, effectively inducing apoptosis in malignant cells.

In vitro studies have demonstrated significant efficacy against various cancer cell lines, with EC50 values around 5 nM for acute myeloid leukemia cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BPR1K871 exhibits several important physical and chemical properties:

  • Solubility: Enhanced solubility due to the thiazoline side chain allows for better bioavailability.
  • Stability: The compound maintains stability under physiological conditions, which is essential for therapeutic applications.
  • LogD value: Approximately 2.80 at pH 7.4, indicating moderate lipophilicity conducive for oral bioavailability.

These properties are critical for its development as a therapeutic agent .

Applications

Scientific Uses

BPR1K871 has shown promise in several scientific applications:

  • Cancer Treatment: It is primarily investigated for treating acute myeloid leukemia and solid tumors due to its potent inhibitory effects on key kinases involved in cancer progression.
  • Preclinical Development: Ongoing studies aim to evaluate its efficacy in vivo using xenograft models, assessing both anti-tumor activity and safety profiles.

The compound's multi-targeted approach positions it as a potential candidate for combination therapies in oncology .

Properties

Product Name

BPR1K871

IUPAC Name

1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.056

InChI

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)

InChI Key

MMVLETOTGHDVPQ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1

Solubility

Soluble in DMSO

Synonyms

BPR1K871; BPR1K-871; BPR1K 871.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.